
Avermectin B1a, epi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-epi-Abamectin, also known as epi-Avermectin B1a, is a degradation product of abamectin. Abamectin is a widely used insecticide and anthelmintic derived from the soil bacterium Streptomyces avermitilis. 2-epi-Abamectin exhibits toxicity towards the two-spotted spider mite, albeit with significantly lower potency compared to its precursor, abamectin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-epi-Abamectin is typically obtained as a degradation product of abamectin. The degradation process involves the isomerization of abamectin under specific conditions. The preparation of abamectin itself involves the fermentation of Streptomyces avermitilis, followed by extraction and purification processes .
Industrial Production Methods: The industrial production of abamectin involves large-scale fermentation of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate abamectin. The degradation of abamectin to 2-epi-Abamectin can occur during storage or under specific conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-epi-Abamectin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
2-epi-Abamectin has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies to understand the degradation pathways of abamectin.
Biology: Studied for its effects on various biological systems, particularly its toxicity towards mites and other pests.
Medicine: Investigated for its potential use as an anthelmintic agent, although it is less potent than abamectin.
Industry: Used in the development of pest control products and as a model compound for studying the stability and degradation of similar compounds .
Mécanisme D'action
2-epi-Abamectin exerts its effects by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization, and paralysis of the cells. This mechanism is similar to that of abamectin, although 2-epi-Abamectin is less potent .
Similar Compounds:
Abamectin: The precursor to 2-epi-Abamectin, widely used as an insecticide and anthelmintic.
Ivermectin: A derivative of abamectin, known for its potent anthelmintic and insecticidal properties.
Eprinomectin: Another derivative of abamectin, used in veterinary medicine
Uniqueness: 2-epi-Abamectin is unique in that it is a degradation product of abamectin, with significantly lower potency. Its study provides insights into the stability and degradation pathways of abamectin and related compounds .
Propriétés
Formule moléculaire |
C48H72O14 |
|---|---|
Poids moléculaire |
873.1 g/mol |
Nom IUPAC |
(1'S,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Clé InChI |
RRZXIRBKKLTSOM-TYECJXEWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
SMILES canonique |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
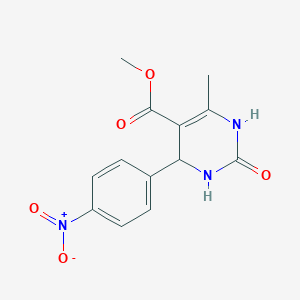
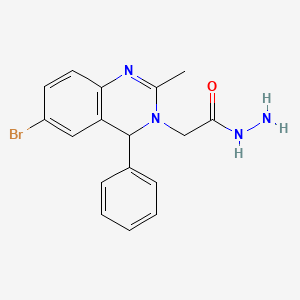


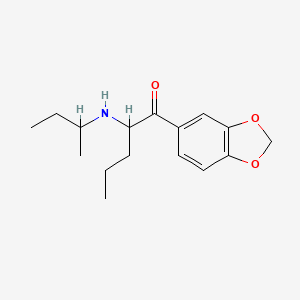
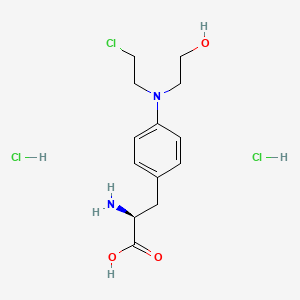
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
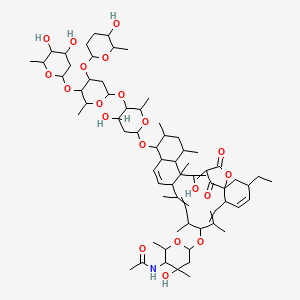
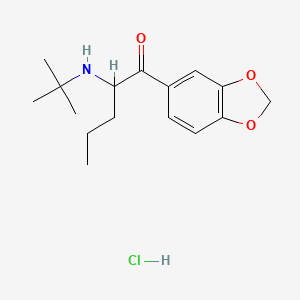
![1',6,10,10,13-Pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B10814159.png)